N-(2-(((2S,5S)-2,5-Diphenylpyrrolidin-1-yl)imino)ethyl)formamide
Description
N-(2-(((2S,5S)-2,5-Diphenylpyrrolidin-1-yl)imino)ethyl)formamide is a chiral small molecule featuring a pyrrolidine ring with two phenyl substituents at the 2S and 5S positions. The structure includes an iminoethyl linker connecting the pyrrolidine moiety to a formamide group.
Properties
Molecular Formula |
C19H21N3O |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-[(2E)-2-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]iminoethyl]formamide |
InChI |
InChI=1S/C19H21N3O/c23-15-20-13-14-21-22-18(16-7-3-1-4-8-16)11-12-19(22)17-9-5-2-6-10-17/h1-10,14-15,18-19H,11-13H2,(H,20,23)/b21-14+/t18-,19-/m0/s1 |
InChI Key |
IAJOWBQODYWQKY-NYJBXQQLSA-N |
Isomeric SMILES |
C1C[C@H](N([C@@H]1C2=CC=CC=C2)/N=C/CNC=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CC(N(C1C2=CC=CC=C2)N=CCNC=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(((2S,5S)-2,5-Diphenylpyrrolidin-1-yl)imino)ethyl)formamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a series of reactions, including the condensation of appropriate precursors.
Introduction of Diphenyl Groups: The diphenyl groups are introduced via substitution reactions, often using reagents such as phenyl halides.
Formation of the Imino Group: The imino group is formed through the reaction of the pyrrolidine derivative with an appropriate amine.
Formylation: The final step involves the formylation of the imino group to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(((2S,5S)-2,5-Diphenylpyrrolidin-1-yl)imino)ethyl)formamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl groups, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions, including the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-(((2S,5S)-2,5-Diphenylpyrrolidin-1-yl)imino)ethyl)formamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-(((2S,5S)-2,5-Diphenylpyrrolidin-1-yl)imino)ethyl)formamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
The target compound is compared to related formamide-containing molecules (Table 1):
Key Observations :
- The target compound’s diphenylpyrrolidine core distinguishes it from phenolic analogs like Formoterol-related compounds .
- The iminoethyl linker provides rigidity compared to flexible hydroxyethyl chains in Milveterol .
- Stereochemistry (2S,5S) may enhance binding selectivity compared to racemic mixtures in other formamides .
Physicochemical Properties
Infrared (IR) Spectroscopy:
- The target’s formamide group is expected to show C=O stretching near 1630–1670 cm⁻¹, consistent with Formoterol-related compounds (e.g., 1634 cm⁻¹ in ) .
- Aromatic C-H stretches (3050–3100 cm⁻¹) and N-H bends (3300–3500 cm⁻¹) align with trends for phenyl-substituted amines .
Nuclear Magnetic Resonance (NMR):
- The (2S,5S)-diphenylpyrrolidine moiety would produce distinct splitting patterns in ¹H-NMR (e.g., δ 7.2–7.6 ppm for aromatic protons), differing from the methoxyphenyl signals (δ 3.8 ppm for OCH₃) in Formoterol analogs .
Stability and Reactivity
Biological Activity
N-(2-(((2S,5S)-2,5-Diphenylpyrrolidin-1-yl)imino)ethyl)formamide is a complex organic compound notable for its unique structural features, including a pyrrolidine ring substituted with diphenyl groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in drug development and enzyme interaction studies.
- Molecular Formula : C19H21N3O
- Molecular Weight : 307.4 g/mol
- IUPAC Name : N-[(2E)-2-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]iminoethyl]formamide
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidine Ring : This is achieved through the condensation of suitable precursors.
- Introduction of Diphenyl Groups : Substitution reactions using phenyl halides are employed.
- Formation of the Imino Group : The pyrrolidine derivative is reacted with an appropriate amine.
- Formylation : The final step involves the introduction of the formamide group.
Biological Activity
Research has indicated that this compound exhibits significant biological activity through various mechanisms:
The compound may interact with specific molecular targets such as enzymes and receptors, potentially acting as an inhibitor or activator. This modulation can influence various biochemical pathways relevant to therapeutic applications.
Case Studies and Research Findings
- Antimicrobial Activity : Studies have shown that derivatives of diphenylpyrrolidine compounds exhibit antimicrobial properties against various bacterial strains. For instance, compounds similar to this compound have demonstrated effectiveness in inhibiting the growth of resistant bacterial strains.
- Enzyme Interaction : Research has highlighted the compound's potential to inhibit certain enzymes involved in metabolic pathways. For example, it has been studied for its ability to modulate the activity of proteases and kinases, which are crucial in cancer progression .
- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
